molecular formula C14H14ClNO2S B10974774 3-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

3-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Cat. No.: B10974774
M. Wt: 295.8 g/mol
InChI Key: VUMNCNRVXUNKTG-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a molecular formula of C14H14ClNO2S and is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,4-dimethylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a polar solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

3-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of the 2,4-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

3-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-10-6-7-14(11(2)8-10)16-19(17,18)13-5-3-4-12(15)9-13/h3-9,16H,1-2H3

InChI Key

VUMNCNRVXUNKTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

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